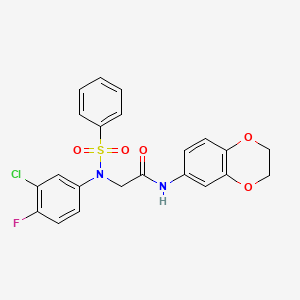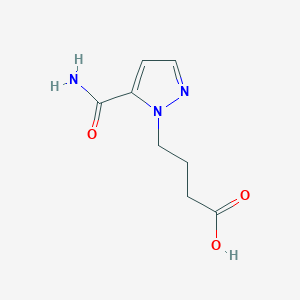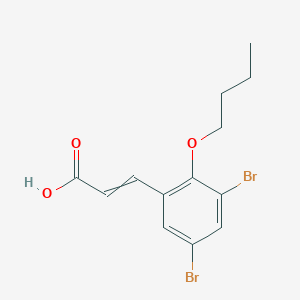![molecular formula C18H12BrClN2O3 B12466795 5-bromo-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12466795.png)
5-bromo-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-N-[3-(2-CHLOROBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a compound belonging to the class of organic compounds known as 2-furanilides. These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[3-(2-CHLOROBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the furan ring and subsequent functionalization. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction can be carried out using palladium catalysts and boron reagents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[3-(2-CHLOROBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halides (e.g., bromine or chlorine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.
Scientific Research Applications
5-BROMO-N-[3-(2-CHLOROBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BROMO-N-[3-(2-CHLOROBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-BROMO-N-[3-(2-CHLOROBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE include:
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share structural similarities and have been studied for their anticancer properties.
2-furanilides: A broader class of compounds that includes various derivatives with different functional groups.
Uniqueness
What sets 5-BROMO-N-[3-(2-CHLOROBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H12BrClN2O3 |
|---|---|
Molecular Weight |
419.7 g/mol |
IUPAC Name |
5-bromo-N-[3-[(2-chlorobenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H12BrClN2O3/c19-16-9-8-15(25-16)18(24)22-12-5-3-4-11(10-12)21-17(23)13-6-1-2-7-14(13)20/h1-10H,(H,21,23)(H,22,24) |
InChI Key |
SSWBRNUMDXYJID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(O3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-chlorobenzyl)amino]phenyl}acetamide](/img/structure/B12466716.png)
![2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12466724.png)
![1-oxo-1-phenylpropan-2-yl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12466731.png)

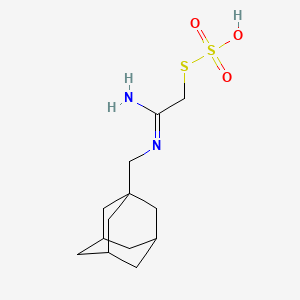
![4-nitrobenzyl N-[(benzyloxy)carbonyl]alanylglutaminate](/img/structure/B12466740.png)
![Ethyl 8-(benzyloxy)-3-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12466744.png)
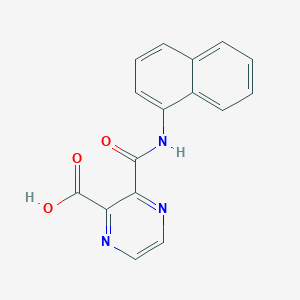
![2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(naphthalen-2-yloxy)phenyl]propanamide](/img/structure/B12466757.png)
![2-chloro-N-{2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12466759.png)
![2,2,2-trichloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12466771.png)
